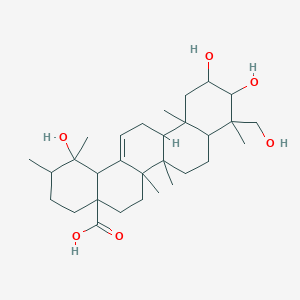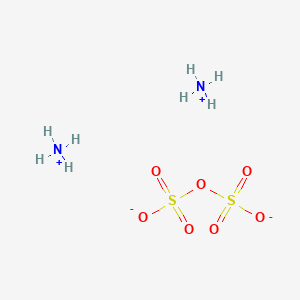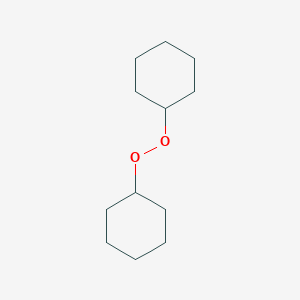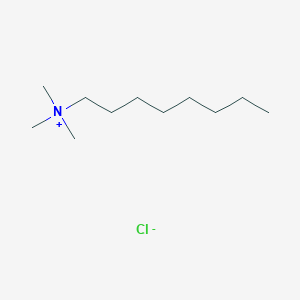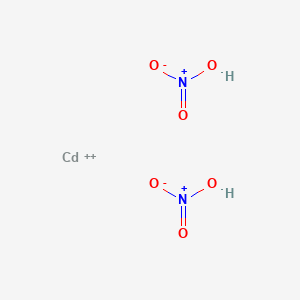
Triethylene glycol diacrylate
Overview
Description
Triethylene glycol diacrylate is a chemical compound with the molecular formula C12H18O6. It is a cross-linking acrylate monomer commonly used in various industrial applications, including coatings, adhesives, and photopolymer printing plates . This compound is known for its ability to form polymer networks through free radical polymerization, making it valuable in the production of hydrogels and other polymeric materials .
Mechanism of Action
Target of Action
Triethylene glycol diacrylate (TEGDA) is a hydrophilic, low viscosity, difunctional methacrylic monomer . It is primarily used as a crosslinking agent in the synthesis of polymers . The primary targets of TEGDA are the polymer chains that it helps to crosslink, thereby forming a three-dimensional network structure .
Mode of Action
TEGDA interacts with its targets (polymer chains) through a process known as free radical polymerization . In this process, TEGDA forms covalent bonds with the polymer chains, creating a crosslinked network. This crosslinking results in the formation of a hydrogel, which is a water-swollen network of polymer chains .
Biochemical Pathways
The primary biochemical pathway involved in the action of TEGDA is the free radical polymerization process . This process begins with the initiation step, where free radicals are generated. These radicals can react with TEGDA, causing it to form radicals that can react with other monomers or with other radicals on the polymer chain, leading to the propagation of the polymer chain. Finally, termination occurs when two free radicals combine to form a covalent bond .
Pharmacokinetics
It is known that tegda is a low viscosity liquid that can be easily mixed with other substances . Its hydrophilic nature suggests that it may be well-absorbed in aqueous environments .
Result of Action
The primary result of TEGDA’s action is the formation of a hydrogel network. This network has a high degree of flexibility and can retain a significant amount of water . The formation of this hydrogel network can enhance the mechanical properties of the resulting material, making it useful for a variety of applications, including coatings, adhesives, and photoprepolymer printing plates .
Action Environment
The action of TEGDA can be influenced by various environmental factors. For example, the presence of water is crucial for the formation of the hydrogel network . Additionally, the pH and ionic strength of the environment can affect the swelling behavior and states of the resulting hydrogel . Furthermore, the presence of other diacrylate-based co-monomers can drastically accelerate the degradation rates of TEGDA-based materials .
Biochemical Analysis
Biochemical Properties
Triethylene glycol diacrylate has high chemical inertness, allowing it to stably react with other compounds in polymerization and cross-linking reactions . It can initiate free radical polymerization reactions under ultraviolet light exposure
Cellular Effects
Poly(ethylene glycol)diacrylate, a related compound, has been used to create 3D prints of nano-hydroxyapatite filled polymeric biomaterials with complex architectures . These 3D prints have shown improved mechanical properties, suggesting that this compound may have similar effects on cellular processes .
Molecular Mechanism
It is known to participate in free radical polymerization reactions under ultraviolet light
Temporal Effects in Laboratory Settings
It is known that the compound is stable and has a boiling point of 266°C
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylene glycol diacrylate is typically synthesized through the esterification reaction between acrylic acid and triethylene glycol. The reaction is catalyzed by an acid catalyst, and the process involves heating the reactants to facilitate the formation of the ester bond . The reaction conditions often include maintaining a temperature range of 70-80°C and using a solvent such as toluene to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Triethylene glycol diacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where the acrylate groups react to form cross-linked polymer networks . This compound is also involved in photopolymerization reactions, where ultraviolet light initiates the polymerization process .
Common Reagents and Conditions:
Free Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to generate free radicals that initiate the polymerization of this compound.
Photopolymerization: Photoinitiators like 2-hydroxy-2-methylpropiophenone are used to initiate the polymerization under ultraviolet light.
Major Products: The primary products formed from the polymerization of this compound are cross-linked polymer networks. These networks are used in various applications, including hydrogels, coatings, and adhesives .
Scientific Research Applications
Triethylene glycol diacrylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethylene glycol diacrylate: Similar in structure but with fewer ethylene glycol units, leading to different polymerization properties.
Polypropylene glycol diacrylate: Contains polypropylene glycol units, which affect the flexibility and hydrophobicity of the resulting polymers.
Triethylene glycol dimethacrylate: Similar to triethylene glycol diacrylate but with methacrylate groups, which influence the polymerization kinetics and mechanical properties of the polymers.
Uniqueness: this compound is unique due to its balance of hydrophilicity and reactivity, making it suitable for a wide range of applications, including biomedical and industrial uses . Its ability to form stable cross-linked networks under various polymerization conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQDDHNZXOAFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-30-8 | |
| Record name | 2-Propenoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0051780 | |
| Record name | Triethylene glycol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid; [AIHA] | |
| Record name | Triethylene glycol diacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8399 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00289 [mmHg] | |
| Record name | Triethylene glycol diacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8399 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1680-21-3 | |
| Record name | Light Acrylate 3EG-A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene glycol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ethanediylbis(oxy-2,1-ethanediyl) diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOL DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A0FXS2UOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



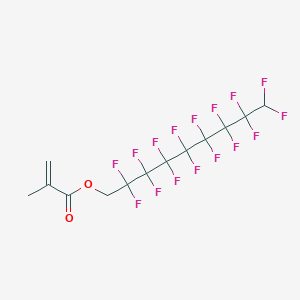

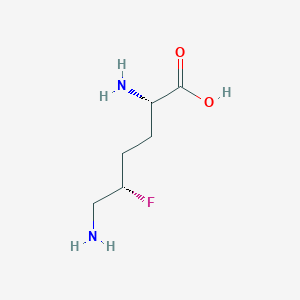
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)

